molecular formula C13H17FN2OS2 B5084562 2-[(4-fluorophenyl)amino]-2-oxoethyl diethyldithiocarbamate

2-[(4-fluorophenyl)amino]-2-oxoethyl diethyldithiocarbamate

Cat. No. B5084562
M. Wt: 300.4 g/mol
InChI Key: PKHQFPYSNCJYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-fluorophenyl)amino]-2-oxoethyl diethyldithiocarbamate, also known as Diethyldithiocarbamate (DDC), is a chemical compound that has been widely used in scientific research. DDC is a chelating agent that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

DDC acts as a chelating agent by binding to metal ions such as copper, zinc, and iron. The binding of DDC to metal ions can have a variety of effects on biological systems, depending on the specific metal ion and the location of the binding. For example, the binding of DDC to copper ions in the brain can lead to the formation of stable complexes that may be involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
The binding of DDC to metal ions can have a variety of biochemical and physiological effects. For example, the binding of DDC to copper ions can lead to the formation of stable complexes that may be involved in the regulation of neurotransmission. DDC has also been shown to have antioxidant properties, which may be related to its ability to chelate metal ions.

Advantages and Limitations for Lab Experiments

DDC is a useful tool in the study of metalloproteins and the role of metal ions in biological systems. Its ability to chelate metal ions makes it a valuable tool in the study of heavy metal poisoning and cancer therapy. However, DDC has some limitations in lab experiments. It can be difficult to control the concentration of DDC in biological systems, and its binding to metal ions can be affected by pH and other environmental factors.

Future Directions

There are many potential future directions for the study of DDC and its applications. One area of research is the development of new chelating agents that are more selective for specific metal ions. Another area of research is the study of the role of metal ions in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of new cancer therapies based on the chelation of metal ions.

Synthesis Methods

DDC can be synthesized by reacting diethyldithiocarbamate with 4-fluoroaniline. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration or extraction. The purity of the product can be confirmed by spectroscopic analysis such as NMR or IR.

Scientific Research Applications

DDC has been widely used in scientific research as a chelating agent. It has been shown to have a variety of applications, including the treatment of heavy metal poisoning, cancer therapy, and as a tool in the study of metalloproteins. DDC has been used to study the role of copper in the brain, and its potential involvement in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2OS2/c1-3-16(4-2)13(18)19-9-12(17)15-11-7-5-10(14)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHQFPYSNCJYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)amino]-2-oxoethyl diethyldithiocarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.